EFFORT Trial: 7-Day High-Dose Primaquine vs 14-Day Low-Dose Primaquine for P. vivax Recurrence Prevention
In the EFFORT multicentre randomized controlled superiority trial (n=960 across Ethiopia, Pakistan, Indonesia, and Cambodia), the 7-day high-dose primaquine regimen (total dose 7 mg/kg) demonstrated a lower cumulative incidence of P. vivax recurrence at 6 months compared to the standard 14-day low-dose primaquine regimen (total dose 3.5 mg/kg) [1]. All patients had confirmed G6PD activity ≥70% and received appropriate blood schizonticidal drugs prior to radical cure treatment [1].
| Evidence Dimension | Cumulative incidence of P. vivax parasitemia recurrence at 6 months |
|---|---|
| Target Compound Data | 13.0% (97.55% CI 9.0–18.5) in 7-day high-dose primaquine group (n=295) |
| Comparator Or Baseline | 18.5% (97.55% CI 13.8–24.6) in 14-day low-dose primaquine group (n=301) |
| Quantified Difference | Hazard ratio 0.66 (97.55% CI 0.40–1.09), p=0.063; absolute risk reduction approximately 5.5 percentage points |
| Conditions | Multicentre, open-label, randomised, controlled, superiority trial; adult patients with uncomplicated P. vivax infection and G6PD activity ≥70%; unsupervised drug administration; follow-up to 180 days; trial registration NCT04411836 |
Why This Matters
This direct within-compound comparison demonstrates that primaquine efficacy is regimen-dependent, with the 7-day high-dose schedule offering a 30% relative reduction in recurrence risk compared to the standard 14-day low-dose regimen, informing procurement decisions regarding dosing protocols.
- [1] Degaga TS, Pasaribu AP, Tripura R, Ghanchi N, Rajasekhar M, Adhikari B, et al. Effectiveness and safety of 7-day high-dose primaquine and single-dose tafenoquine versus 14-day low-dose primaquine in patients with Plasmodium vivax malaria (EFFORT): a multicentre, open-label, randomised, controlled, superiority trial. Lancet Infect Dis. 2026 Feb 11. View Source
